6-chloro-3-fluoro-2-hydroxybenzoic acid
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Overview
Description
6-chloro-3-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-2-hydroxybenzoic acid typically involves the halogenation and hydroxylation of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents. The hydroxyl group is then introduced through a hydroxylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 6-chloro-3-fluoro-2-benzoquinone.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 6-chloro-3-fluoro-2-hydroxybenzyl alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 6-chloro-3-fluoro-2-benzoquinone
Reduction: 6-chloro-3-fluoro-2-hydroxybenzyl alcohol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-fluoro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of the chloro, fluoro, and hydroxyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-6-hydroxybenzoic acid
- 3-chloro-6-fluoro-2-hydroxybenzoic acid
- 6-chloro-2-fluoro-3-hydroxybenzoic acid
Uniqueness
6-chloro-3-fluoro-2-hydroxybenzoic acid is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, fluoro, and hydroxyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
1784080-59-6 |
---|---|
Molecular Formula |
C7H4ClFO3 |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
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